molecular formula C30H27ClN4O5S B2447098 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 896706-20-0

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2447098
CAS RN: 896706-20-0
M. Wt: 591.08
InChI Key: YXIBUAPRZOWRTC-UHFFFAOYSA-N
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Description

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C30H27ClN4O5S and its molecular weight is 591.08. The purity is usually 95%.
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Scientific Research Applications

H1-Antihistaminic Agents

  • A series of compounds related to the requested molecule have been synthesized and tested for their H1-antihistaminic activity. These compounds, including variants like "2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one," have shown significant protection against histamine-induced bronchospasm in guinea pigs. These studies indicate potential for the development of new classes of H1-antihistaminic agents with minimal sedation effects (Alagarsamy & Parthiban, 2012) (Alagarsamy & Parthiban, 2013).

Antimicrobial Activity

  • Quinazolin-4(3H)-one derivatives, which are structurally related to the specified compound, have demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of these compounds in the development of new antimicrobial agents (Patel et al., 2010) (Shah et al., 2015).

Stability Under Stress Conditions

  • Research on the stability of a derivative of quinazoline-4(3H)-one under stress conditions found that the substance is stable to UV radiation, high temperature, and oxidants, but is unstable to hydrolysis in an alkaline environment. This information is crucial for the development and storage of pharmaceutical substances containing this structure (Gendugov et al., 2021).

Synthesis and Characterization

  • Various studies have focused on the synthesis and characterization of derivatives of quinazoline-4(3H)-one, exploring different chemical modifications and their implications. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Yan & Ouyang, 2013).

properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClN4O5S/c31-21-8-6-20(7-9-21)25(36)18-41-30-32-24-17-27-26(39-19-40-27)16-23(24)29(38)35(30)11-10-28(37)34-14-12-33(13-15-34)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIBUAPRZOWRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

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